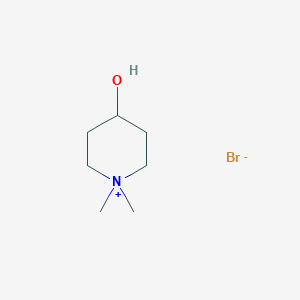

4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide

Description

Properties

IUPAC Name |

1,1-dimethylpiperidin-1-ium-4-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO.BrH/c1-8(2)5-3-7(9)4-6-8;/h7,9H,3-6H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNSJHYZYCEGAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(CC1)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

thermodynamic properties of hydroxyl-functionalized quaternary ammonium salts

Thermodynamic Architecture of Hydroxyl-Functionalized Quaternary Ammonium Salts A Technical Guide for Drug Development & Process Engineering

Executive Summary: The Hydroxyl Advantage

Hydroxyl-functionalized quaternary ammonium salts (QAS)—most notably cholinium derivatives and functionalized tetraalkylammoniums—represent a distinct thermodynamic class within the ionic liquid (IL) and deep eutectic solvent (DES) landscape. Unlike their non-functionalized alkyl counterparts, the introduction of a hydroxyl moiety (

For researchers in drug development, these materials offer a "tunable polarity" switch. The hydroxyl group introduces directionality via hydrogen bonding, significantly impacting viscosity, solute solubility, and membrane permeation capabilities. This guide dissects these properties, moving from molecular mechanics to macroscopic thermodynamic data, providing a validated roadmap for their application in pharmaceutical formulations.

Molecular Thermodynamics & Structural Dynamics

The thermodynamic behavior of hydroxyl-functionalized QAS is governed by the competition between Coulombic forces (cation-anion) and hydrogen bonding (cation-cation or cation-anion).

The "Hydroxyl Effect" on Entropy and Enthalpy

-

Enthalpic Gain: The

group acts as both a hydrogen bond donor and acceptor. In cholinium bis(trifluoromethylsulfonyl)imide, for instance, the hydroxyl group forms strong H-bonds with the anion, increasing the lattice energy compared to ethyltrimethylammonium salts. -

Entropic Penalty: The formation of transient H-bond networks (similar to water structuring) reduces the rotational freedom of the cation, typically resulting in higher viscosity and higher glass transition temperatures (

).

Visualization: Interaction Network

The following diagram illustrates the competing interaction forces within a hydroxyl-functionalized QAS system.

Figure 1: Interaction map showing how hydroxyl groups mediate H-bonding networks, influencing viscosity and solubility.

Core Thermophysical Properties

The following data summarizes the thermodynamic profile of key hydroxyl-functionalized salts compared to non-functionalized analogs.

Density and Viscosity Dynamics

Hydroxyl-functionalized salts exhibit higher viscosities due to the H-bond network described above. However, this network is highly sensitive to temperature (Arrhenius behavior) and water content.

Table 1: Comparative Thermodynamic Properties (at 298.15 K)

| Cation Type | Anion | Density ( | Viscosity ( | Key Characteristic | |

| Choline | Chloride | 1.20 (est) | Solid ( | High lattice energy; DES precursor. | |

| Choline | NTf | 1.50 | 95 | Liquid at RT; moderate viscosity. | |

| Choline | Acetate | 1.10 | >300 (supercooled) | Highly hydrophilic; strong H-bonding. | |

| Ethyl-N(Me) | NTf | 1.42 | 32 | Lower viscosity (No -OH friction). | |

| Ethanolammonium | Nitrate | 1.21 | 38 | Protic IL; extensive H-bond network. |

Note: Data represents average values from purified samples. Water content < 500 ppm is assumed.

Thermal Expansion & Compressibility

-

Thermal Expansion Coefficient (

): Typically ranges from -

Isentropic Compressibility: Lower than molecular solvents, indicating efficient ion packing.

Solution Thermodynamics: The "Mixing" Behavior

For drug delivery, these salts are rarely used in isolation. Their behavior in aqueous or alcoholic solution is defined by Excess Molar Properties .

Excess Molar Volume ( )

When mixed with water, hydroxyl-functionalized QAS typically exhibit negative excess molar volumes (

-

Mechanism: The small water molecules pack efficiently into the interstices of the ionic lattice. Furthermore, the hydroxyl group on the cation forms specific H-bonds with water, causing "electrostriction" (densification) of the solvent shell.

-

Implication: Formulations will occupy less volume than the sum of their parts; this densification correlates with high structural stability for solubilized proteins or APIs.

Experimental Protocols: Validated Workflows

To ensure data integrity (Trustworthiness), the following protocol must be strictly adhered to. Hydroxyl-QAS are hygroscopic; water is the primary source of error in thermodynamic measurements.

Protocol: High-Precision Density & Viscosity Determination

Prerequisites:

-

Drying: Vacuum oven at 323 K for >48 hours (p < 1 Pa).

-

Validation: Karl Fischer Titration (Target: < 200 ppm water).

Step-by-Step Workflow:

-

Sample Preparation: Load dried QAS into a gas-tight syringe inside a glove box (Ar or N2 atmosphere).

-

Injection: Inject sample into a vibrating tube densimeter (e.g., Anton Paar DMA series) connected in series with a rolling-ball microviscometer (e.g., Lovis 2000).

-

Equilibration: Allow 15 minutes thermal equilibration at starting temperature (e.g., 293.15 K).

-

Measurement Scan: Ramp temperature from 293.15 K to 353.15 K in 5 K intervals.

-

Correction: Apply viscosity correction to density readings (damping effect on the oscillator).

-

Data Fitting: Fit viscosity data to the Vogel-Fulcher-Tammann (VFT) equation:

Visualization: Experimental Logic Flow

Figure 2: Validated workflow for obtaining publication-quality thermodynamic data.

Applications in Drug Development

The thermodynamic properties detailed above translate directly to functional advantages in pharmaceutical applications.

Transdermal Permeation Enhancement

Hydroxyl-functionalized QAS (specifically Choline derivatives) act as highly effective permeation enhancers.

-

Mechanism: The amphiphilic nature allows them to intercalate into the lipid bilayer of the stratum corneum. The hydroxyl group facilitates "head-group" interactions with phospholipids, while the alkyl chain disrupts the hydrophobic tail packing, increasing membrane fluidity.

-

Thermodynamic Driver: The negative

in lipid environments suggests strong integration, lowering the barrier for drug diffusion.

Deep Eutectic Solvents (DES) for API Solubilization

Choline chloride (a hydroxyl-QAS) is the primary H-bond acceptor in many DES formulations (e.g., Choline Cl:Urea).

-

Solubility: These solvents can solubilize poorly water-soluble drugs (e.g., Ibuprofen, Griseofulvin) up to 10,000x better than water.

-

Stability: The high viscosity (thermodynamically inherent to the H-bond network) reduces molecular mobility, kinetically stabilizing amorphous drug dispersions against crystallization.

References

-

Tariq, M. et al. (2014). Thermodynamic and Kinetic Effects of Quaternary Ammonium and Phosphonium Ionic Liquids on CO2 Hydrate Formation. National Institutes of Health. Link

-

Gao, Y. et al. (2025). Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties. ACS Sustainable Chemistry & Engineering. Link

-

Saeed, A. et al. (2014). Influence of hydroxyl group position and temperature on thermophysical properties of tetraalkylammonium hydroxide ionic liquids with alcohols. PubMed. Link

-

Zambito, Y. et al. (2020). Quaternary Ammonium Chitosans: The Importance of the Positive Fixed Charge of the Drug Delivery Systems. National Institutes of Health. Link

-

Pang, J. et al. (2025).[2] Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. ACS Publications. Link

-

Ferreira, E. et al. (2012). Density and viscosity of several pure and water-saturated ionic liquids. RSC Publishing. Link

-

Wang, H. et al. (2020).[2] Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI. Link

-

Zhang, S. et al. (2025).[3] Hydroxy acid-functionalized ionic liquids as green alternatives for carbonate synthesis. RSC Publishing. Link

Sources

The Architect's Molecule: A Technical Guide to Piperidinium-Based Structure Directing Agents in Zeolite Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of the Organic Architect

In the intricate world of microporous material synthesis, the organic structure-directing agent (SDA) acts as the molecular architect, guiding the self-assembly of inorganic precursors into crystalline frameworks with precisely defined pores and channels. Among the diverse families of SDAs, piperidinium-based cations have emerged as a versatile and powerful class of molecules, enabling the synthesis of a wide array of zeolites and aluminophosphates with significant industrial applications. This technical guide, intended for researchers and professionals in materials science and drug development, delves into the core principles of employing piperidinium-based SDAs, from their rational design and synthesis to their mechanistic role in zeolite crystallization and the characterization of the resulting materials. We will explore the subtle yet profound influence of the piperidinium ring's conformation, substitution patterns, and the surrounding synthesis environment on the final topology of the microporous material, providing a framework for the rational design of novel catalysts, adsorbents, and drug delivery vehicles.

The Piperidinium Cation: A Versatile Template for Zeolite Synthesis

The piperidinium cation, a six-membered saturated heterocycle containing a positively charged nitrogen atom, offers a unique combination of conformational flexibility and chemical stability, making it an effective SDA. Its "chair" and "boat" conformations, along with the potential for extensive functionalization on both the nitrogen and carbon atoms, allow for a high degree of tunability in its size, shape, and charge distribution. This adaptability is key to its success in directing the formation of a variety of zeolite frameworks.

The Influence of Substitution on Zeolite Topology

The substitution pattern on the piperidinium ring is a critical determinant of the resulting zeolite framework. Even minor modifications can lead to the crystallization of entirely different topologies. For instance, simple piperidine has been successfully employed as an SDA for the synthesis of FER-type zeolites.[1][2] However, the introduction of methyl groups at different positions on the ring dramatically alters the structure-directing effect:

-

2,6-dimethylpiperidine has been shown to direct the synthesis of TON-type zeolites .[1]

-

2,2,6,6-tetramethylpiperidine can lead to the formation of MFI-type zeolites .[1]

This demonstrates a fundamental principle in SDA-directed synthesis: the size and shape of the organic molecule must be commensurate with the dimensions of the pores and channels of the target zeolite. A progressive increase in the size of the piperidinium-based SDA has also been shown to direct the formation of different aluminophosphate structures, from layered materials to AFI and SAS-type frameworks.[3][4][5]

A study involving 33 different organocations derived from the piperidine ring system in fluoride-based synthesis media revealed the formation of 17 different host topologies, highlighting the remarkable versatility of this class of SDAs.[4] This study also observed a correlation between the reaction concentration and the framework density of the product, with more open-framework lattices forming in more concentrated conditions.[4]

The Critical Role of Isomerism: The Case of N,N-dimethyl-3,5-dimethylpiperidinium

The synthesis of the commercially important SSZ-39 zeolite, with the AEI topology, provides a compelling example of the importance of stereoisomerism in the SDA. The N,N-dimethyl-3,5-dimethylpiperidinium cation exists as cis and trans isomers. It has been demonstrated that an enhanced content of the trans isomer in the synthesis gel leads to a more efficient crystallization of SSZ-39. This is a crucial insight for optimizing the synthesis of this material, which has applications in catalysis and emissions control.

The Mechanism of Structure Direction: From Precursor Interaction to Crystal Growth

The precise mechanism by which an SDA directs the formation of a specific zeolite framework is a complex interplay of thermodynamic and kinetic factors. While a complete, universally accepted model remains elusive, a combination of computational modeling and advanced spectroscopic techniques has provided significant insights into the role of piperidinium-based SDAs.

The "Lock and Key" Model and Beyond: Host-Guest Interactions

The traditional view of structure direction often invokes a "lock and key" or "templating" model, where the SDA molecule fits snugly within the pores or cages of the nascent zeolite framework, stabilizing it and guiding its growth. Molecular modeling studies have been employed to understand the trends in product selectivity for closely related piperidinium-based SDAs.[4] These models often calculate the van der Waals and electrostatic interactions between the SDA and the inorganic framework to predict the most stable host-guest pair.

However, the reality is more nuanced. A single SDA can often direct the formation of multiple zeolite phases under different synthesis conditions, suggesting that the interaction is not a simple static fit. The thermodynamics of partitioning of an SDA between aqueous and organic phases, which can serve as a proxy for the energetic interactions during synthesis, have shown that the critical factors in SDA function are often kinetically controlled, arising from differences in activation energies related to the SDA's structure and its interactions during the nucleation of zeolite precursors.[6][7]

Probing the Precursor Gel: The Power of In-Situ Spectroscopy

To truly understand the causality behind experimental choices, it is essential to study the interactions between the SDA and the inorganic species in the precursor gel before and during crystallization. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[8][9] 2D ¹H DQ-SQ NMR, for instance, has revealed that it is not only the electrostatic interactions between the SDA and the framework but also the correlations among the SDA molecules themselves that play a dominant role in the structure-directing process.[10] While specific in-situ NMR studies on a wide range of piperidinium-based SDAs are still an emerging area of research, the available data suggest a dynamic process where the SDAs influence the organization of silicate or aluminosilicate oligomers in the solution, pre-disposing them to form specific building units of the final crystalline structure.

The following diagram illustrates the conceptual workflow for investigating the structure-directing mechanism of piperidinium-based SDAs.

Caption: Workflow for elucidating the structure-directing mechanism of piperidinium-based SDAs.

Experimental Protocols: A Self-Validating System

The successful synthesis of a target zeolite using a piperidinium-based SDA relies on a well-defined and reproducible experimental protocol. The following sections provide a detailed methodology for the synthesis of a piperidinium-based SDA and its subsequent use in the hydrothermal synthesis of a zeolite.

Synthesis of a Representative Piperidinium-Based SDA

This protocol describes the synthesis of a generic N-alkyl-N-methylpiperidinium halide, a common precursor for the hydroxide form of the SDA used in zeolite synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidine in a suitable polar solvent such as acetone or acetonitrile.

-

Alkylation: To the stirred solution, add the desired alkyl halide (e.g., an alkyl bromide or iodide) dropwise at room temperature. The reaction is an SN2-type quaternization of the piperidine nitrogen.

-

Reaction: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours to days), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, a quaternary ammonium salt, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is then collected by filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system.

-

Characterization: Confirm the identity and purity of the synthesized N-alkyl-N-methylpiperidinium halide using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and elemental analysis.

Hydrothermal Synthesis of a Zeolite Using a Piperidinium-Based SDA

This protocol outlines the general procedure for the hydrothermal synthesis of a zeolite using the hydroxide form of the piperidinium-based SDA.

Step-by-Step Methodology:

-

Ion Exchange: To prepare the hydroxide form of the SDA, pass an aqueous solution of the synthesized piperidinium halide salt through a column packed with a hydroxide-exchange resin.

-

Synthesis Gel Preparation: In a suitable container (e.g., a Teflon liner for an autoclave), prepare the synthesis gel by combining the sources of silica (e.g., fumed silica, tetraethyl orthosilicate) and, if required, alumina (e.g., sodium aluminate, aluminum hydroxide) with the aqueous solution of the piperidinium hydroxide SDA and any necessary mineralizing agents (e.g., sodium hydroxide, fluoride ions). The molar composition of the gel is a critical parameter that must be precisely controlled.

-

Homogenization: Stir the mixture vigorously until a homogeneous gel or suspension is obtained.

-

Hydrothermal Crystallization: Seal the Teflon liner in a stainless-steel autoclave and place it in an oven pre-heated to the desired crystallization temperature (typically between 130°C and 180°C). The crystallization is carried out under static or tumbling conditions for a specific duration (from several hours to many days).

-

Product Recovery: After the designated time, quench the autoclave in cold water. Collect the solid product by filtration or centrifugation.

-

Washing and Drying: Wash the product thoroughly with deionized water until the pH of the filtrate is neutral. Dry the solid product in an oven at a moderate temperature (e.g., 100°C).

-

Calcination: To remove the occluded organic SDA and open the microporous framework, calcine the as-synthesized material in air at a high temperature (typically between 500°C and 600°C) for several hours.

The following diagram illustrates the experimental workflow for zeolite synthesis using a piperidinium-based SDA.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and catalytic application of FER zeolites with controllable size - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. (PDF) Synthesis of FER zeolite with piperidine as structure-directing agent and its catalytic application [academia.edu]

- 4. A study of piperidinium structure-directing agents in the synthesis of silica molecular sieves under fluoride-based conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Aluminophosphate using Structure Directing Agent containing Piperidine Moiety: Effect of SDA on Crystal Structure -Korean Chemical Engineering Research | Korea Science [koreascience.kr]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. Energetic Insights into the Role of Quaternary Ammonium Cations in Zeolite Synthesis | ORNL [ornl.gov]

- 8. Understanding the Mechanism of Nontraditional Zeolite Synthesis Using In Situ Nuclear Magnetic Resonance Spectroscopy and X‑ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploiting in situ NMR spectroscopy to understand non-traditional methods for zeolite synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Structure-Directing Roles of Organic Molecules in the Formation of Aluminosilicate and Aluminophosphate Molecular Sieves Revealed by 2D 1 H DQ-SQ NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Electrochemical Characterization and Applications of 4-Hydroxy-1,1-dimethylpiperidin-1-ium Bromide Electrolytes

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the electrochemical applications of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide. This compound, a member of the piperidinium family of organic salts, presents unique opportunities at the intersection of materials science, energy storage, and pharmaceutical research. We will explore its fundamental electrochemical properties and provide step-by-step protocols for its characterization and use in exploratory applications, including redox-active energy storage and electro-organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the electrochemical potential of this versatile electrolyte.

Section 1: Introduction and Scientific Context

4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide, also known by its pharmaceutical name Parapenzolate bromide, is a quaternary ammonium salt featuring a stable piperidinium cation.[1] While historically investigated in a pharmacological context, its structure is analogous to cations used in a class of advanced solvents known as Ionic Liquids (ILs). ILs are organic salts with low melting points (typically below 100 °C) that are valued for their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[2][3]

The piperidinium cation, in particular, is known for its superior resistance to electrochemical reduction compared to aromatic heterocyclic cations like imidazolium, which contributes to a wider potential window for electrochemical applications.[4] This inherent stability makes piperidinium-based ILs promising candidates for high-voltage energy storage systems such as lithium-ion batteries and supercapacitors.[4][5][6]

This guide bridges the gap between the compound's established identity and its electrochemical potential. We will treat 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide not just as a salt, but as a functional component of an electrolyte system, where both the cation and the bromide anion play active roles. The protocols herein are designed to be self-validating systems for characterizing its fundamental properties and exploring its utility in two key areas:

-

Redox-Active Energy Storage: Utilizing the reversible bromide/bromine (Br⁻/Br₂) redox couple for high-capacity supercapacitors.

-

Electro-organic Synthesis: Employing the electrolyte as both a supporting medium and a source of electrophilic bromine for synthesizing novel molecules, a technique with potential applications in drug metabolite generation and discovery.[7][8]

Section 2: Physicochemical Properties and Electrolyte Preparation

A thorough understanding of the material's basic properties is critical before proceeding with electrochemical experiments.

Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate bromide | PubChem[1] |

| Molecular Formula | C₂₁H₂₆BrNO₃ | PubChem[1] |

| Molar Mass | 420.3 g/mol | PubChem[1] |

| CAS Number | 5634-41-3 | PubChem[1] |

| Solubility | High solubility in polar solvents like water, methanol, and acetonitrile.[3] | Inferred from similar bromide ILs[3] |

Protocol 2.1: Preparation of Working Electrolytes

Causality: The choice of solvent is paramount as it dictates the electrolyte's conductivity, viscosity, and electrochemical stability window. Acetonitrile is a common choice for non-aqueous electrochemistry due to its relatively wide potential window and ability to dissolve many organic salts. Aqueous solutions offer high conductivity but have a limited stability window due to the electrolysis of water.

Materials:

-

4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide (≥98% purity)

-

Anhydrous Acetonitrile (ACN, H₂O < 50 ppm)

-

Deionized (DI) Water (18.2 MΩ·cm)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

Procedure (for a 0.5 M solution in Acetonitrile):

-

Pre-Drying: Dry the 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide salt in a vacuum oven at 60 °C for 12-24 hours to remove residual water, which can significantly narrow the electrochemical window.

-

Weighing: In a glovebox or under an inert atmosphere (e.g., argon) to prevent moisture uptake, accurately weigh 2.1015 g of the dried salt (for a 10 mL solution).

-

Dissolution: Transfer the salt to a 10 mL volumetric flask. Add approximately 7 mL of anhydrous acetonitrile and stir with a magnetic stir bar until the salt is fully dissolved.

-

Final Volume: Carefully add anhydrous acetonitrile to the 10 mL mark. Cap the flask and invert it several times to ensure homogeneity.

-

Storage: Store the electrolyte solution in a sealed container inside a glovebox to maintain its anhydrous nature.

Safety Note: Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Section 3: Core Electrochemical Characterization

The foundational measurement for any new electrolyte is its Electrochemical Stability Window (ESW), which defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.

Protocol 3.1: Determination of the Electrochemical Stability Window (ESW)

Causality: This protocol uses Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) to identify the potentials at which the electrolyte components begin to break down. A three-electrode setup is used to isolate the performance of the working electrode from the counter electrode, with the reference electrode providing a stable potential for accurate measurements.

Equipment:

-

Potentiostat (e.g., CHI660D or similar)

-

Three-electrode electrochemical cell

-

Working Electrode (WE): Glassy Carbon or Platinum disk (e.g., 3 mm diameter)

-

Counter Electrode (CE): Platinum wire or mesh

-

Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in the working electrolyte) for non-aqueous systems; Ag/AgCl for aqueous systems.

-

Electrolyte prepared as per Protocol 2.1.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), rinse thoroughly with the solvent, and dry under a stream of nitrogen.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure the tip of the reference electrode is close to the working electrode to minimize iR drop.

-

System Purging: Bubble argon or nitrogen gas through the electrolyte for 15-20 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain an inert atmosphere blanket over the solution during the experiment.

-

Cyclic Voltammetry (CV) Scan:

-

Set the potentiostat to perform a CV scan.

-

Define a wide potential range (e.g., -3.0 V to +3.0 V vs. Ag/Ag⁺).

-

Set a scan rate of 100 mV/s.

-

Run the scan and observe the resulting voltammogram.

-

-

Linear Sweep Voltammetry (LSV) for Anodic and Cathodic Limits:

-

To precisely determine the limits, perform separate LSV scans.

-

Anodic Limit (Oxidation): Scan from the open-circuit potential in the positive direction until a sharp increase in current is observed. This is attributed to the oxidation of the bromide anion (2Br⁻ → Br₂ + 2e⁻).[8]

-

Cathodic Limit (Reduction): Scan from the open-circuit potential in the negative direction until a sharp current increase occurs. This corresponds to the reduction of the piperidinium cation.[4]

-

-

Data Analysis: The ESW is defined as the potential difference between the onset of the anodic and cathodic currents.

Section 4: Application in Redox-Active Energy Storage

The bromide anion in the electrolyte can be harnessed to increase the energy storage capacity of a supercapacitor through a rapid and reversible Faradaic (redox) reaction, a concept known as a "redox-active electrolyte" or "redox mediator".

Protocol 4.1: Evaluation as a Redox-Active Electrolyte for Supercapacitors

Causality: This protocol evaluates the contribution of the Br⁻/Br₂ redox couple to the total charge storage. A symmetric two-electrode cell is used to mimic a real device. Galvanostatic Charge-Discharge (GCD) cycling is the primary method for determining practical capacitance, energy density, and power density.

Equipment:

-

Potentiostat with GCD capabilities

-

Two-electrode coin cell or Swagelok-type cell

-

Electrodes: High surface area carbon (e.g., activated carbon, carbon nanotubes) coated on current collectors.

-

Separator: Glass fiber or Celgard

-

Electrolyte: 0.5 M 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide in ACN

Procedure:

-

Electrode Preparation: Prepare two identical activated carbon electrodes. Record the mass of the active material on each electrode.

-

Cell Assembly: In a glovebox, assemble the coin cell in the following order: electrode, separator wetted with electrolyte, second electrode. Ensure the separator is fully saturated but not flooded.

-

Cyclic Voltammetry (CV):

-

Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the stable voltage window of the device (e.g., 0 to 1.5 V).

-

The presence of distinct redox peaks indicates the Faradaic contribution from the bromide anion.

-

-

Galvanostatic Charge-Discharge (GCD):

-

Perform GCD cycling at various current densities (e.g., 0.5, 1, 2, 5 A/g).

-

The specific capacitance (C, in F/g) can be calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window.

-

-

Performance Metrics Calculation:

-

Energy Density (E, in Wh/kg): E = (C * ΔV²) / (2 * 3.6)

-

Power Density (P, in W/kg): P = E / Δt

-

Expected Performance Data

Researchers should use the following table to log and compare performance data.

| Current Density (A/g) | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) |

| 0.5 | |||

| 1.0 | |||

| 2.0 | |||

| 5.0 |

Section 5: Application in Electro-Organic Synthesis

The bromide electrolyte can serve a dual role as a supporting electrolyte and an in-situ source of electrophilic bromine ("Br⁺" equivalent), which is generated anodically. This avoids the use of hazardous and unstable brominating agents like liquid bromine.

Protocol 5.1: Electrosynthesis of Brominated Organic Molecules

Causality: This protocol demonstrates the mediated electrochemical bromination of a model substrate, 1,3-indandione. Bromide is oxidized at the anode to bromine, which then diffuses into the bulk solution to react with the substrate. This is an example of an EC' (Electrochemical-Catalytic) mechanism, where the bromide is regenerated after the chemical reaction, allowing for high current efficiency.[8]

Equipment:

-

Potentiostat with controlled-potential or constant-current electrolysis capabilities

-

Undivided electrochemical cell (a simple beaker is sufficient)

-

Working Electrode (Anode): Graphite plate or rod

-

Counter Electrode (Cathode): Graphite plate or rod

-

Substrate: 1,3-indandione

-

Electrolyte: 0.2 M 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide in a 1:1 mixture of methanol/acetic acid.

Procedure:

-

Solution Preparation: Dissolve 1,3-indandione (e.g., 5 mmol) and the bromide electrolyte in the solvent mixture in the undivided cell.

-

Electrolysis Setup: Place the two graphite electrodes into the solution, parallel to each other, and connect them to the potentiostat.

-

Constant Current Electrolysis:

-

Apply a constant anodic current (e.g., 100 mA).

-

Stir the solution vigorously throughout the electrolysis.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Once the starting material is consumed, turn off the potentiostat.

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

-

Characterization: Analyze the product (expected to be 2-bromo-1,3-indandione and 2,2-dibromo-1,3-indandione) using NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.[8]

Section 6: Data Interpretation & Troubleshooting

-

Interpreting CVs: In Protocol 3.1, the anodic peak corresponds to bromide oxidation, and the cathodic peak to bromine reduction. The separation between these peaks (ΔEp) provides insight into the reaction kinetics. A larger ΔEp suggests slower kinetics. In Protocol 4.1, the shape of the CV curve indicates the type of charge storage: a rectangular shape is characteristic of ideal double-layer capacitance, while distinct peaks ("humps") signify pseudocapacitive contributions.

-

Troubleshooting - High Resistance: If GCD curves show a large initial voltage drop (iR drop), it indicates high cell resistance. Check electrode/current collector contact, ensure the separator is properly wetted, and verify all connections to the potentiostat.

-

Troubleshooting - Unexpected Peaks: The presence of unexpected redox peaks in the ESW measurement often points to impurities, especially water or oxygen. Ensure the electrolyte is dry and the system is properly purged with inert gas.

Section 7: Conclusion and Future Outlook

4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide stands as a promising, multi-functional electrolyte component. Its stable cationic structure provides a wide potential window suitable for high-performance devices, while its bromide anion can be actively engaged in both energy storage and synthetic applications. The protocols detailed in this guide provide a robust framework for researchers to unlock and validate these applications.

Future research should focus on formulating binary ionic liquid mixtures to lower viscosity and enhance conductivity, exploring different electrode materials to maximize the efficiency of the bromide redox reaction, and expanding the scope of electro-organic syntheses to more complex molecules relevant to the pharmaceutical industry.

References

- Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion b

- Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell.MDPI.

- Cyclic voltammetry of ionic liquid electrolytes.

- Piperidinium, 4-((2-hydroxy-2,2-diphenylacetyl)oxy)-1,1-dimethyl-, bromide (1:1).PubChem.

- Ionic liquids as electrolytes for electrochemistry.

- Application of Ionic Liquids in Electrochemistry—Recent Advances.MDPI.

- Electrochemical Applications of Room-Temper

- Electroreductively Induced Radicals for Organic Synthesis.MDPI.

- The Combination of Electrochemistry and Microfluidic Technology in Drug Metabolism Studies.Chemistry – A European Journal.

- The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic M

- Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor oper

- Electrochemical Study of Bromide in the Presence of 1,3-Indandione.

Sources

- 1. Piperidinium, 4-((2-hydroxy-2,2-diphenylacetyl)oxy)-1,1-dimethyl-, bromide (1:1) | C21H26BrNO3 | CID 68639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. electrochem.org [electrochem.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Piperidinium ionic liquids as electrolyte solvents for sustained high temperature supercapacitor operation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oro.open.ac.uk [oro.open.ac.uk]

- 8. Electrochemical Study of Bromide in the Presence of 1,3-Indandione. Application to the Electrochemical Synthesis of Bromo Derivatives of 1,3-Indandione - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Crystallization of AEI-Type Zeolites (SSZ-39) Using Piperidinium Templates

This Application Note and Protocol guide is designed for researchers in materials science and pharmaceutical development, focusing on the precision synthesis of zeolites using piperidinium-based structure-directing agents (OSDAs).

Executive Summary & Scientific Rationale

In the landscape of advanced porous materials, SSZ-39 (AEI framework) stands out due to its exceptional hydrothermal stability and unique 8-membered ring pore dimensions (

The crystallization of SSZ-39 is thermodynamically metastable and kinetically controlled by the Organic Structure-Directing Agent (OSDA) . The piperidinium cation—specifically N,N-dimethyl-3,5-dimethylpiperidinium hydroxide —acts as a "shape template."[1] It lowers the nucleation barrier by organizing the aluminosilicate species into specific "cages" (the cha cage) through hydrophobic hydration and Van der Waals interactions.

Critical Mechanism: The geometric specificity of the piperidinium isomer is paramount. Research indicates that the trans-isomer of the 3,5-dimethyl substitute is significantly more efficient at directing the AEI framework than the cis-isomer, often reducing crystallization time by 50% and suppressing impurity phases like Gismondine (GIS).

Materials & Reagents

To ensure reproducibility and pharmaceutical-grade purity, use reagents meeting the following specifications:

| Reagent | Specification | Role |

| Zeolite Y (FAU) | CBV720 or CBV760 (Si/Al ratio ~15-30) | Silicon & Aluminum Source (Interzeolite Transformation) |

| Sodium Hydroxide | 99.99% Pellets or 1N Standard Solution | Mineralizing Agent (OH source) |

| DMDMP-OH | 3,5-dimethyl-N,N-dimethylpiperidinium hydroxide (20-25 wt% aq) | OSDA (Template) |

| Deionized Water | 18.2 MΩ·cm (Milli-Q) | Solvent / Hydrolysis Medium |

| Ammonium Nitrate | 99.0% ACS Grade | Ion-exchange agent (for H-form conversion) |

Expert Insight: Using a parent zeolite (FAU) as the Si/Al source—rather than amorphous silica and alumina salts—is termed Interzeolite Transformation . This method is superior for drug development applications as it yields more uniform crystal size distributions and minimizes amorphous debris.

Experimental Setup & Safety

Hardware Configuration

-

Reactor: 23 mL or 45 mL Stainless Steel Autoclaves (Parr Instruments).

-

Liners: PTFE (Teflon) liners.[2][3] Note: Clean with 10% HF or concentrated NaOH prior to use to remove "memory" seeds from previous batches.

-

Agitation: Synthesis oven with a rotating spit (tumbling at 40–60 RPM). Static synthesis often leads to phase segregation (e.g., dense analcime settling at the bottom).

Safety Protocols

-

High Alkalinity: The gel pH is >13. Wear alkali-resistant gloves.

-

Pressure: Autoclaves generate autogenous pressure (approx. 5–10 bar at 140°C). Ensure burst disks are rated correctly.

-

Calcination: Burning off the piperidinium template releases NO

and CO

Core Protocol: Hydrothermal Synthesis of SSZ-39

This protocol targets a gel composition of: 30 SiO

Step 1: Gel Preparation (The "Cold" Step)

-

OSDA/Alkali Mix: In a polypropylene beaker, combine 4.6 g of DMDMP-OH solution (20 wt%) with 0.35 g of NaOH (99%) dissolved in 4.0 g of DI water . Stir until clear.

-

Source Addition: Slowly add 2.0 g of Zeolite Y (CBV720, Si/Al=15) to the solution.

-

Homogenization: Stir vigorously at room temperature for 1 hour. The mixture should transform from a slurry to a thick, consistent paste.

-

Checkpoint: If the mixture is too dry, add water dropwise to reach the target molar ratio. Do not exceed the H

O/Si ratio of 20–30, as dilution slows nucleation.

-

Step 2: Hydrothermal Crystallization

-

Transfer the gel into the PTFE liner. Fill volume should be 60–75% of capacity.

-

Seal the autoclave tightly.

-

Place in the pre-heated synthesis oven at 140°C .

-

Tumble at 60 RPM for 3 to 7 days .

-

Optimization: Pause at Day 3 to extract a small aliquot (approx 0.1 mL), wash, and check by XRD. If amorphous, continue heating.

-

Step 3: Downstream Processing

-

Quench: Cool the autoclave in a water bath to stop the reaction.

-

Wash: Centrifuge the product (4000 RPM, 10 min). Decant the supernatant (high pH). Resuspend in DI water. Repeat this cycle 3–4 times until the supernatant pH is < 9.

-

Dry: Dry the pellet at 100°C overnight.

-

Calcination (Template Removal):

-

Ramp: 1°C/min to 550°C.

-

Dwell: 8 hours under flowing air.

-

Result: White powder (Na-SSZ-39).

-

Step 4: Ion Exchange (Optional for Catalysis)

To convert to the active H-form (H-SSZ-39):

-

Suspend 1 g of calcined zeolite in 50 mL of 1M NH

NO -

Stir at 80°C for 2 hours.

-

Filter and repeat 3 times.

-

Calcine again at 500°C for 4 hours to convert NH

to H

Mechanism & Workflow Visualization

The following diagram illustrates the critical pathway from precursor selection to the final crystalline framework, highlighting the role of the piperidinium template.

Caption: Workflow for the piperidinium-mediated transformation of Zeolite Y to SSZ-39 (AEI).

Data Analysis & Validation Standards

To validate the synthesis, compare your results against these standard parameters.

| Parameter | Method | Expected Result (SSZ-39) | Troubleshooting (If Failed) |

| Crystallinity | PXRD (Powder X-Ray Diffraction) | Peaks at 2 | Amorphous halo: Increase time or temp. Impurity (GIS): Reduce Na content. |

| Morphology | SEM (Scanning Electron Microscopy) | Rectangular/Cubic plates (0.5 – 2.0 | Large agglomerates: Increase rotation speed. |

| Si/Al Ratio | ICP-OES or EDS | 12 – 15 | Too low: Use higher Si/Al parent FAU. |

| Porosity | N | Surface Area: > 500 m | Low area: Incomplete calcination (pore blocking). |

References

-

Dual-template-driven in situ synthesis of Cu-SSZ-39 catalysts. Source: Journal of Materials Chemistry A (RSC).

-

Targeted synthesis of zeolites from calculated interaction between zeolite structure and organic template. Source: National Science Review.

-

Process for SSZ-39 synthesis using modified reaction composition (Patent US10843929B2). Source: Google Patents. [1]

-

Thermally stable nanosized LEV zeolites synthesized by hydrothermal conversion of FAU. Source: Journal of Materials Chemistry A.

-

Small-Pore Zeolites: Synthesis and Catalysis. Source: Chemical Reviews / Lirias (KU Leuven).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide

Welcome to the technical support center for the synthesis of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this quaternization reaction. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and in-depth answers to frequently asked questions to help you improve your reaction yield and product purity.

Reaction Overview: The Menshutkin Reaction

The synthesis of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide is a classic example of the Menshutkin reaction, where a tertiary amine (4-hydroxy-1-methylpiperidine) is alkylated to form a quaternary ammonium salt.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic methyl group of methyl bromide. This forms a new carbon-nitrogen bond and displaces the bromide ion, which becomes the counter-ion for the positively charged quaternary ammonium cation.

Caption: SN2 mechanism for the quaternization of 4-hydroxy-1-methylpiperidine.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is low or the reaction has stalled. What are the common causes and how can I fix this?

Low yield is a frequent problem that can often be traced back to several key reaction parameters.

A1: Key Factors and Solutions

-

Solvent Choice: The solvent plays a critical role in an SN2 reaction by stabilizing the charged transition state. Polar aprotic solvents are generally preferred as they can solvate the cation but do not strongly solvate the nucleophile, leaving it free to react.[3] Polar protic solvents (like alcohols) can hydrogen-bond with the amine, reducing its nucleophilicity.[4] The rate of quaternization reactions generally increases with the dielectric constant of the medium.[5]

Solvent Type Dielectric Constant (ε) Rationale Acetonitrile (MeCN) Polar Aprotic 37.5 Highly Recommended. Excellent for SN2, dissolves reactants well, relatively high boiling point for heating.[3][6] Dimethylformamide (DMF) Polar Aprotic 36.7 Good alternative, but higher boiling point can make removal difficult. Ensure it is anhydrous.[3] Acetone Polar Aprotic 21 Suitable choice, especially for purification, as it can be a good solvent for the reaction and a poor solvent for the product upon cooling, aiding precipitation.[7][8] Methanol (MeOH) Polar Protic 33 Can be used, but may be slower than aprotic solvents. Side reactions with the alkylating agent are possible at higher temperatures.[8] -

Temperature Control: Increasing the temperature generally increases the reaction rate.[5] However, excessively high temperatures (>100-120°C) can lead to product decomposition and the formation of by-products.[9] A good starting point is refluxing in acetonitrile (approx. 82°C). If the reaction is slow, a gradual increase in temperature can be beneficial. Monitor the reaction closely for signs of decomposition (e.g., significant color change to dark brown or black).[10]

-

Reactivity of the Alkylating Agent: The efficiency of the reaction is highly dependent on the leaving group. The order of reactivity for alkyl halides is I > Br > Cl > F.[11] While methyl iodide would lead to a faster reaction, the target compound requires methyl bromide. Using a high-purity source of methyl bromide (or generating it in situ if appropriate) is crucial.

-

Purity of Starting Materials: Ensure the 4-hydroxy-1-methylpiperidine is pure and, critically, anhydrous.[10] Water can react with the alkylating agent and introduce impurities.[12] The presence of primary or secondary amine impurities in the starting material can lead to a complex mixture of products.

-

Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of methyl bromide can help drive the reaction to completion.[13] However, a large excess can make purification more challenging. Slow addition of the alkylating agent to the amine solution can sometimes prevent side reactions.[3]

Q2: I'm observing significant impurity formation. What are the likely side reactions?

The most common "impurity" is simply unreacted starting material. However, other by-products can form under non-optimal conditions.

A2: Potential Side Reactions

-

Unreacted Starting Amine: This is the most frequent issue and is directly related to the points in Q1. To minimize this, ensure sufficient reaction time, optimal temperature, and consider using a slight excess of the alkylating agent.[3] You can monitor the disappearance of the starting amine using Thin Layer Chromatography (TLC).

-

Solvent-Related Byproducts: Certain solvents can compete with the intended nucleophile and react with the alkylating agent, especially at elevated temperatures. For instance, alcohols can be alkylated to form ethers, although this reaction is typically much slower than amine quaternization.[8][12] Sticking to robust polar aprotic solvents like acetonitrile minimizes this risk.

-

Elimination Reactions: With bulkier alkylating agents, a competing E2 elimination reaction can occur. However, with methyl bromide, this is not possible as the methyl group has no β-hydrogens to be abstracted.[14]

-

Decomposition: Quaternary ammonium salts can degrade at high temperatures.[9] If the reaction mixture turns very dark, decomposition may be occurring. Reducing the reaction temperature is advised.

Q3: The product is difficult to isolate and purify. What are the best practices?

Quaternary ammonium salts have unique physical properties (high polarity, low volatility) that require specific purification strategies.

A3: Purification Techniques

-

Precipitation and Washing: 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide is a salt and should have low solubility in non-polar organic solvents.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product may precipitate directly.

-

Anti-Solvent Addition: If the product remains dissolved, add an "anti-solvent" like cold diethyl ether or hexane to induce precipitation.[15][16] The product will often crash out as a white or off-white solid.

-

Washing: Filter the solid product and wash it several times with the anti-solvent (e.g., diethyl ether) to remove unreacted starting materials and other non-polar impurities.[7]

-

-

Recrystallization: For obtaining high-purity material, recrystallization is effective. A good solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures.

-

Solvent Systems: A mixture of a polar solvent (like isopropanol, ethanol, or acetone) and a non-polar co-solvent can work well.[7] Dissolve the crude product in a minimal amount of the hot polar solvent, then slowly add the non-polar solvent until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

-

-

Dealing with Hygroscopicity: Many quaternary ammonium salts are hygroscopic and can absorb moisture from the air, appearing as sticky oils or gums instead of a free-flowing powder.[16] Always handle the final product under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen) and store it in a desiccator.

-

Chromatography: Column chromatography on standard silica gel is often challenging for quaternary ammonium salts due to their high polarity, which causes them to streak or stick to the stationary phase.[15] If chromatography is necessary, consider using alumina or reverse-phase (C18) silica.[15][17]

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yield in the quaternization reaction.

Frequently Asked Questions (FAQs)

-

Q: What is the optimal solvent for this reaction?

-

A: Polar aprotic solvents are highly recommended. Acetonitrile (MeCN) is often the best choice due to its strong ability to stabilize the SN2 transition state, appropriate boiling point for heating, and relative ease of removal.[3][6] Dimethylformamide (DMF) and acetone are also effective alternatives.[3][8]

-

-

Q: How can I monitor the reaction's progress?

-

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a polar eluent system (e.g., Dichloromethane/Methanol 9:1 with a few drops of ammonia). The starting tertiary amine will have a certain Rf value. The product, being a highly polar salt, will either remain at the baseline (Rf = 0) or have a much lower Rf value than the starting material. The reaction is complete when the spot corresponding to the starting amine is no longer visible.

-

-

Q: How does steric hindrance affect this reaction?

-

A: Steric hindrance plays a major role in SN2 reactions.[3] The nucleophile (the nitrogen atom) must be able to access the electrophilic carbon of the alkylating agent. In this case, 4-hydroxy-1-methylpiperidine is a tertiary amine, but the nitrogen is part of a six-membered ring and is relatively unhindered.[18] The alkylating agent, methyl bromide, is the least sterically hindered alkyl halide, which facilitates a fast reaction. Using bulkier alkylating agents or more sterically crowded amines would significantly slow down the quaternization rate.[19][20]

-

-

Q: Can I use other methylating agents besides methyl bromide?

-

A: Yes, other methylating agents can be used, but they will change the counter-ion of the final product.

-

Methyl Iodide (MeI): More reactive than methyl bromide and will result in a faster reaction, but will yield 4-Hydroxy-1,1-dimethylpiperidin-1-ium iodide.[3]

-

Dimethyl Sulfate ((Me)2SO4): A powerful and inexpensive methylating agent. It will produce the methyl sulfate salt, which can then be exchanged for bromide via salt metathesis if desired. It is, however, highly toxic and must be handled with extreme care.[21]

-

Dimethyl Carbonate (DMC): A greener, less toxic alternative, though it often requires higher temperatures or catalysis to be effective.[8]

-

-

Experimental Protocols

General Protocol for the Synthesis of 4-Hydroxy-1,1-dimethylpiperidin-1-ium bromide

Disclaimer: This protocol is a general guideline. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-1-methylpiperidine (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 0.2 M concentration). Stir the mixture until the amine is fully dissolved.

-

Reagent Addition: Add methyl bromide (1.1 eq). Note: Methyl bromide is a gas at room temperature and is often supplied as a solution in a solvent like tert-butyl methyl ether or as a liquefied gas in a lecture bottle. Handle with extreme care.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting amine is consumed (typically 4-24 hours).

-

Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.

-

Isolation: Collect the resulting solid by vacuum filtration. Wash the solid cake with cold diethyl ether (3x) to remove any remaining starting materials.

-

Drying: Dry the purified solid under high vacuum to remove residual solvent. Store the final product in a desiccator.

Protocol for Purification by Recrystallization

-

Place the crude, dried product in an Erlenmeyer flask.

-

Add a minimal amount of hot isopropanol to just dissolve the solid.

-

While the solution is still hot, slowly add acetone (as an anti-solvent) dropwise until the solution becomes faintly and persistently cloudy.

-

Add another drop or two of hot isopropanol to redissolve the solid and obtain a clear solution.

-

Cover the flask and allow it to cool slowly to room temperature, then place it in a refrigerator or freezer to complete crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

References

- US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents.

- common challenges in working with piperidine-based compounds - Benchchem.

- US3468816A - Method of purifying an impure quaternary ammonium salt by addition of an epoxide - Google Patents.

- Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography.

- Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - RSC Publishing.

- What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? - Quora.

- Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO - Semantic Scholar.

- Quaternary ammonium salt purification : r/Chempros - Reddit.

- Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed.

- Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide | Request PDF - ResearchGate.

- Troubleshooting: How to Improve Yield - University of Rochester.

- Solvent effects - Wikipedia.

- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines - MDPI.

- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications.

- Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC.

- Procedure for N-alkylation of Piperidine? - ResearchGate.

- 11.8: Quaternary Ammonium Salts- Hofmann Elimination - Chemistry LibreTexts.

- N-alkylation of 4-piperidone - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.

- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.

- Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order | Request PDF - ResearchGate.

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.

- Amine Quaternization : r/OrganicChemistry - Reddit.

- Quaternary Amines: Chemical reactions and applications - Unacademy.

- Quaternization of an aqueous tertiary amine : r/Chempros - Reddit.

- New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed.

- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - MDPI.

- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics - ACS Publications.

- Quaternary ammonium cation - Wikipedia.

- Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX - Slideshare.

- Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride.

- US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents.

- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

- Stereoisomers of quaternary and tertiary 4-methyl piperidine analogs of hemicholinium-3.

- Leaving Group Stability - SN1 and SN2 Reactions - YouTube.

-

Cucurbit[15]uril Accelerates the Photodimerization of Brooker's Merocyanine - Supporting Information. Available at:

Sources

- 1. unacademy.com [unacademy.com]

- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solvent effects - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]

- 8. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D [pubs.rsc.org]

- 9. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]

- 10. Troubleshooting [chem.rochester.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. reddit.com [reddit.com]

- 16. reddit.com [reddit.com]

- 17. column-chromatography.com [column-chromatography.com]

- 18. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reaction Temperature for Dimethylpiperidinium Bromide Synthesis

Introduction: The Critical Role of Temperature in Quaternization Reactions

The synthesis of N,N-dimethylpiperidinium bromide, a quaternary ammonium salt, is a fundamental reaction in various fields, from materials science to pharmaceutical development.[1] The reaction, a classic example of a Menshutkin (or quaternization) reaction, involves the alkylation of a tertiary amine (N-methylpiperidine) with an alkyl halide (methyl bromide). While seemingly straightforward, the success of this synthesis—defined by yield, purity, and reaction time—is critically dependent on precise temperature control.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the reaction temperature. We will delve into the underlying principles, address frequently asked questions, and offer detailed troubleshooting protocols to navigate common experimental challenges.

Fundamental Principles: Temperature's Influence on Reaction Kinetics and Purity

The synthesis of N,N-dimethylpiperidinium bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of N-methylpiperidine attacks the electrophilic carbon of methyl bromide, displacing the bromide ion.

Reaction Mechanism: SN2 Pathway

Caption: SN2 mechanism for N,N-dimethylpiperidinium bromide synthesis.

Temperature exerts a dual influence on this reaction:

-

Kinetics: According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier of the transition state.

-

Thermodynamics and Side Reactions: While higher temperatures accelerate the desired reaction, they can also promote undesirable side reactions.[2][3][4] For quaternization reactions, excessive heat can lead to decomposition of the product or elimination reactions, ultimately depressing the yield.[2][3][4] A continuous process patent for similar reactions suggests a temperature range of 50 to 140°C, noting that temperatures above 140°C lead to significant decomposition.[5]

The optimal temperature is therefore a compromise—high enough to ensure a reasonable reaction rate but low enough to minimize the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for this synthesis? A good starting point for the quaternization of N-methylpiperidine with methyl bromide is often room temperature (20-25°C) to slightly elevated temperatures (e.g., 40-50°C).[2][3][4] Many quaternization reactions proceed efficiently without aggressive heating.

Q2: Which solvents are most suitable for this reaction, and how do they affect the optimal temperature? Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used.[2][3][4][6] These solvents can stabilize the charged transition state of the SN2 reaction. DMSO has been noted as a particularly efficient solvent for quaternization reactions, even when the starting material has poor solubility.[2][3][4] The choice of solvent can influence the optimal temperature; for instance, reactions in DMF may tolerate slightly higher temperatures than those in lower-boiling solvents like acetonitrile.

Q3: How long should the reaction be run? Reaction times can vary from a few hours to over 24 hours.[7] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Prolonged heating, even at a moderate temperature, can sometimes decrease the yield due to product degradation.[2][3][4]

Q4: Can this reaction be performed without a solvent? Solvent-free conditions are possible, particularly in continuous flow reactors, which may operate at higher temperatures (e.g., 80-125°C) and pressures to maintain the alkyl halide in a liquid state.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N,N-dimethylpiperidinium bromide, with a focus on temperature-related causes and solutions.

Problem 1: Low or No Product Yield

-

Symptom: After the recommended reaction time, analysis (e.g., by TLC or NMR) shows a significant amount of unreacted N-methylpiperidine.

-

Potential Cause 1: Insufficient Temperature. The reaction rate may be too slow at the current temperature, leading to incomplete conversion within the allotted time.

-

Solution 1:

-

Incremental Temperature Increase: Raise the reaction temperature in 10°C increments (e.g., from room temperature to 40°C, then to 50°C).

-

Reaction Monitoring: After each temperature increase, monitor the reaction every 1-2 hours to check for product formation.

-

Extended Reaction Time: Alternatively, if you wish to avoid higher temperatures, extend the reaction time at the current temperature (e.g., from 18 hours to 24 or 48 hours).[2][3][4]

-

-

Potential Cause 2: Inappropriate Solvent. The chosen solvent may not be effectively solvating the reactants or stabilizing the transition state.

-

Solution 2:

-

Solvent Selection: Switch to a more polar aprotic solvent. If using acetonitrile, consider trying DMF or DMSO, which have been shown to be highly effective for quaternization.[2][3][4]

-

Temperature Re-optimization: Be aware that a change in solvent may require re-optimization of the reaction temperature.

-

Problem 2: Presence of Multiple Impurities in the Crude Product

-

Symptom: The crude product shows multiple spots on a TLC plate or extra peaks in the NMR spectrum that do not correspond to the starting material or the desired product.

-

Potential Cause 1: Excessive Reaction Temperature. High temperatures can lead to decomposition of the quaternary ammonium salt or other side reactions.[2][3][4] A study on resin-bound quaternization found that heating at 80°C resulted in poorer yields compared to room temperature, especially with longer reaction times.[2]

-

Solution 1:

-

Reduce Temperature: Lower the reaction temperature. If the reaction was conducted at 80°C, try running it at 50°C or even room temperature for a longer duration.

-

Time-Course Study: Perform a time-course study at the lower temperature to find the point of maximum product formation before significant degradation occurs.

-

-

Potential Cause 2: Reaction with Solvent. Some solvents, like alcohols, can react with the alkyl halide at elevated temperatures, forming by-products such as ethers.[5]

-

Solution 2:

-

Use Aprotic Solvents: Ensure you are using a non-reactive, polar aprotic solvent like acetonitrile, DMF, or DMSO.

-

Purify Solvents: Use anhydrous (dry) solvents to prevent side reactions with water.[8]

-

Problem 3: Product is an Oily or Gummy Substance Instead of a Crystalline Solid

-

Symptom: The final isolated product is a persistent oil or a sticky, hygroscopic solid that is difficult to handle.[8]

-

Potential Cause: Residual Solvent or Impurities. This is often due to trapped solvent or the presence of impurities that inhibit crystallization. While not directly a temperature optimization issue, it can be exacerbated by side reactions from incorrect temperatures.

-

Solution:

-

Optimize Temperature for Purity: First, ensure the reaction temperature is optimized to produce the cleanest possible crude product, as described in "Problem 2."

-

Purification:

-

Trituration: Wash the crude product repeatedly with a non-polar solvent like diethyl ether or ethyl acetate.[7][8] This can help remove unreacted starting materials and non-polar impurities, often inducing crystallization of the salt.

-

Recrystallization: If trituration is insufficient, attempt to recrystallize the product from a suitable solvent system (e.g., ethanol/ether).

-

-

Experimental Protocols

Protocol 1: General Synthesis of N,N-Dimethylpiperidinium Bromide

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylpiperidine (1.0 eq) in anhydrous acetonitrile (5-10 mL per gram of amine).

-

Reagent Addition: Add methyl bromide (1.1-1.2 eq) to the solution. Caution: Methyl bromide is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction: Stir the reaction mixture at a set temperature (e.g., 40°C) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC (using a polar mobile phase like DCM/Methanol) until the starting amine spot has disappeared.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no solid forms, remove the solvent under reduced pressure.

-

Purification: Wash the crude solid with cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy and melting point analysis.

Protocol 2: Workflow for Temperature Optimization

Caption: Workflow for optimizing reaction temperature.

Data Presentation: Expected Outcomes

The following table summarizes hypothetical outcomes from a temperature optimization study, providing a framework for data interpretation.

| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity (by crude NMR) | Observations |

| 25 (Room Temp) | 24 | ~70% | >95% | Slow reaction, but very clean product. |

| 40 | 18 | >95% | >95% | Good balance of rate and purity. |

| 60 | 12 | >98% | ~90% | Faster reaction, minor impurity peaks appear. |

| 80 | 8 | >98% | ~80% | Rapid reaction, significant impurity formation/decomposition noted.[2] |

References

-

Cameron, K. S., Morphy, J. R., Rankovic, Z., & York, M. (2001). Optimization of Reaction Conditions for REM Resin-Bound Quaternization Reactions. ACS Combinatorial Science, 3(3), 241-246. [Link]

-

Cameron, K. S., Morphy, J. R., Rankovic, Z., & York, M. (2002). Optimization of reaction conditions for REM resin-bound quaternization reactions. PubMed, 15(3), 241-6. [Link]

-

ACS Publications. (2002). Optimization of Reaction Conditions for REM Resin-Bound Quaternization Reactions. ACS Combinatorial Science. [Link]

-

University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

- Google Patents. (2007). Process for the continuous quaternization of tertiary amines with an alkyl halide (US7183434B2).

-

Al-Masoudi, N. A., et al. (2020). Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. Molecules, 25(11), 2539. [Link]

-

ResearchGate. (2014). Selection of quaternary ammonium groups for optimizing properties of water‐soluble, photosensitive phenolic resins and study of their postcuring mechanism. [Link]

-

Di Salvo, A., et al. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Materials, 15(23), 8483. [Link]

-

Reddit. (2023). Amine Quaternization. r/OrganicChemistry. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Lukszo, J., et al. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Peptide Science, 40(3), 247-256. [Link]

-

PubChem. (n.d.). N,N-dimethyl-piperidinium bromide. [Link]

-

Sroka-Bartnicka, A., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2174. [Link]

-

Bicak, N. (2003). Quantitative Quaternization of Poly(4-Vinyl Pyridine). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 40(6), 585-591. [Link]

- Google Patents. (2021). Method for synthesizing umeclidinium bromide (CN108558860B).

-

ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

-

White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

-

ResearchGate. (2002). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-Allyl-N-[2-methyl-3-(o-methyl-phenyl)-propyl]-pyrrolidinium bromide (Example 24). [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of reaction conditions for REM resin-bound quaternization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]

- 6. Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. reddit.com [reddit.com]

Technical Support Center: Purification of Unreacted Methyl Bromide Residues

For Immediate Assistance, Contact:

-

Technical Support Hotline: 1-800-555-CHEM (2436)

-

Email:

-

Online Portal: [Link]

Introduction